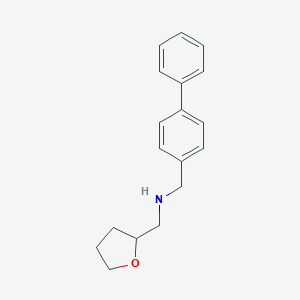

(Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of this compound is C18H21NO . It consists of a biphenyl group (two connected phenyl rings), a tetrahydrofuran group (a five-membered ring containing oxygen), and an amine group (a nitrogen atom with a lone pair of electrons). The biphenyl and tetrahydrofuran groups are connected by a methylene bridge (-CH2-), and the amine group is also attached via a methylene bridge .Physical And Chemical Properties Analysis

This compound has a molecular weight of 267.37 . Predicted properties include a boiling point of 414.4±28.0 °C and a density of 1.060±0.06 g/cm3 . Its pKa is predicted to be 8.75±0.20 , suggesting it can exist as a protonated amine under acidic conditions.Aplicaciones Científicas De Investigación

Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds

Nitrogen-containing compounds, including aromatic amines, are resistant to conventional degradation processes. Advanced oxidation processes (AOPs) can effectively mineralize these compounds, improving treatment schemes. Specifically, AOPs are effective in degrading nitrogen-containing amines, dyes, and pesticides. Ozone is highly reactive towards these compounds, followed by Fenton processes. The degradation is sensitive to factors like pH, and hybrid methods under optimized conditions can offer synergistic effects, tailoring specific effluents for degradation (Bhat & Gogate, 2021).

Mechanistic Insights into Carcinogenesis by Aromatic Amines

Aromatic amines are significant carcinogens, undergoing complex bioactivation processes. Historically, DNA adducts formed by these amines were believed to be the primary driver of cancer. However, recent studies indicate inconsistencies with this mechanism, suggesting novel drivers of carcinogenesis. This calls for a deeper understanding of the toxicity mechanisms of aromatic amines (Wang et al., 2019).

Reductive Amination Processes

Reductive amination is crucial in amine synthesis, often requiring a catalyst to activate the reducing agent. The reaction starts with the formation of an imine from a carbonyl compound and ammonia or an amine, followed by reduction to the alkyl amine product. Hydrogen, as a reducing agent, offers an attractive option due to its abundance and cost-effectiveness. Alkyl amines, produced through this process, are key in various industries, including pharmaceuticals and materials (Irrgang & Kempe, 2020).

Biogenic Amines and Their Catabolism in Pseudomonas Species

Biogenic amines (BAs) serve fundamental physiological functions and are efficiently metabolized by Pseudomonas species, making these bacteria excellent models for studying BA catabolic pathways. The knowledge of these pathways is pivotal for designing microbes capable of eliminating BAs from various sources, marking significant biotechnological applications (Luengo & Olivera, 2020).

Propiedades

IUPAC Name |

1-(oxolan-2-yl)-N-[(4-phenylphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-5-16(6-3-1)17-10-8-15(9-11-17)13-19-14-18-7-4-12-20-18/h1-3,5-6,8-11,18-19H,4,7,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYXAQMPMRUBMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387704 |

Source

|

| Record name | 1-([1,1'-Biphenyl]-4-yl)-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine | |

CAS RN |

356530-39-7 |

Source

|

| Record name | 1-([1,1'-Biphenyl]-4-yl)-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-bromophenyl)carbamothioyl]benzamide](/img/structure/B185475.png)

![4-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185492.png)

![2-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185493.png)

![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea](/img/structure/B185499.png)